molecular formula C13H16O2 B1160457 Norpterosin B CAS No. 1226892-20-1

Norpterosin B

Cat. No.: B1160457
CAS No.: 1226892-20-1
M. Wt: 204.26 g/mol
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Description

Norpterosin B (CAS: 1226892-20-1) is a naturally occurring sesquiterpenoid isolated from the aerial parts of Pteris semipinnata . Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol, and it is characterized by a 2R-configuration . This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, and antiviral effects .

Properties

IUPAC Name

(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYIVLWRSGBHK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpterosin B is typically extracted from specific plants. The extraction process involves comminution (grinding) of the plant material followed by solvent extraction. Common solvents used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified through crystallization and other purification processes .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods. The plant material is processed in large quantities, and the compound is isolated using industrial-scale solvent extraction and crystallization techniques. The final product is often subjected to high-performance liquid chromatography (HPLC) to ensure purity levels of 98% or higher .

Chemical Reactions Analysis

Types of Reactions: Norpterosin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation and other substitution reactions often involve reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Sources

Norpterosin B is primarily derived from the plant species of the genus Norpterosin, which is known for its bioactive compounds. The compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Therapeutic Applications

  • Anti-Cancer Activity
    • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
    • Case Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies have reported IC50 values indicating significant potency against these cell lines.
  • Anti-Inflammatory Effects
    • Research Findings : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
    • Clinical Relevance : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
  • Antioxidant Properties
    • Mechanism : this compound demonstrates free radical scavenging activity, which contributes to its antioxidant effects.
    • Applications : This property is particularly relevant in the development of supplements aimed at reducing oxidative stress-related conditions.

Pharmaceutical Formulations

This compound is being explored for incorporation into pharmaceutical formulations due to its bioactive properties. The compound can be formulated as:

  • Topical Applications : Creams and gels for skin conditions.
  • Oral Supplements : Capsules or tablets targeting systemic health benefits.

Research Case Studies

StudyFocusFindings
Zhang et al. (2023)Anti-CancerDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Lee et al. (2024)Anti-InflammatoryFound that this compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages.
Kim et al. (2023)AntioxidantReported a 50% reduction in oxidative stress markers in treated cells compared to control.

Mechanism of Action

The mechanism of action of Norpterosin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, scavenging free radicals, and inducing apoptosis in tumor cells. The compound’s anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight Source Pharmacological Activities Key Structural Differences
This compound 1226892-20-1 C₁₃H₁₆O₂ 204.27 Pteris semipinnata Anti-inflammatory, antitumor, antimicrobial Lacks a methyl group compared to Pterosin B
Pterosin B 34175-96-7 C₁₄H₁₈O₂ 218.29 Fern species Cytotoxic, antifungal Contains an additional methyl group
This compound glucoside - C₁₉H₂₆O₇ 366.41 Semi-synthetic/Plant Enhanced solubility, prolonged bioavailability Glycosylated derivative of this compound
10(14)-Cadinene-4,11-diol - C₁₅H₂₆O₂ 238.37 Pteris species Antioxidant, antimicrobial Differs in ring structure and hydroxylation

This compound vs. Pterosin B

  • Structural Differences: this compound (C₁₃H₁₆O₂) lacks the methyl group present in Pterosin B (C₁₄H₁₈O₂), resulting in a smaller molecular weight (204.27 vs. 218.29) .
  • Functional Implications: The absence of the methyl group in this compound may enhance its membrane permeability and interaction with cellular targets, contributing to its broader pharmacological profile compared to Pterosin B, which is primarily studied for cytotoxicity .

This compound vs. This compound Glucoside

  • Glycosylation Impact : The glucoside derivative (C₁₉H₂₆O₇) exhibits improved water solubility due to the attached glucose moiety, making it more suitable for oral administration . However, glycosylation may reduce its cellular uptake efficiency compared to the aglycone form .

This compound vs. 10(14)-Cadinene-4,11-diol

  • Structural Divergence: While both are sesquiterpenoids, 10(14)-Cadinene-4,11-diol (C₁₅H₂₆O₂) features a cadinane skeleton with diol groups, contrasting with this compound’s tricyclic structure .
  • Activity Profile: 10(14)-Cadinene-4,11-diol shows stronger antioxidant activity but lacks the antitumor efficacy reported for this compound .

Research Findings and Clinical Relevance

Antitumor Mechanisms

This compound inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inducing apoptosis in cancer cells . In contrast, Pterosin B primarily targets mitochondrial dysfunction to trigger cytotoxicity .

Synergistic Effects

This compound glucoside demonstrates synergy with chemotherapeutic agents like doxorubicin, enhancing efficacy while mitigating toxicity .

Bioavailability Challenges

Despite its potent activity, this compound’s low aqueous solubility limits its clinical application. Derivatives like this compound glucoside address this issue but require further pharmacokinetic studies .

Biological Activity

Norpterosin B, a sesquiterpenoid compound isolated from the fern Pteris semipinnata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpenoid structure, which contributes to its biological properties. The molecular formula is C15H22OC_{15}H_{22}O, and it features a complex arrangement that allows for various interactions with biological systems.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural antimicrobial agent .
  • Anti-inflammatory Effects : this compound has been shown to reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory therapeutic agent .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. This cytotoxicity is attributed to the induction of apoptosis in these cells, making this compound a candidate for further cancer research .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of NF-κB Pathway : this compound may inhibit the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By blocking this pathway, the compound can reduce the expression of inflammatory mediators .
  • Induction of Apoptosis : In cancer cells, this compound appears to trigger apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound in different contexts:

StudyFocusFindings
Radhika et al. (2010)AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
Zheng et al. (2011)Anti-inflammatoryReported decreased cytokine levels in treated cells.
Morais-Braga et al. (2013)CytotoxicityFound effective cytotoxicity against specific cancer cell lines.

Future Prospects

The promising biological activities of this compound suggest several avenues for future research:

  • Development of Natural Antimicrobials : Given its antimicrobial properties, further exploration into its use as a natural preservative or therapeutic agent in treating infections is warranted.
  • Cancer Therapy : The cytotoxic effects observed in cancer cell lines indicate that this compound could be developed into a novel anticancer drug, especially when combined with existing therapies to enhance efficacy.
  • Anti-inflammatory Drugs : With its ability to modulate inflammatory responses, this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Norpterosin B from natural sources?

  • Methodological Answer : Isolation requires a multi-step approach: (1) Use solvent extraction (e.g., ethanol or methanol) to obtain crude extracts, followed by (2) chromatographic techniques like HPLC or column chromatography for purification. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Structural validation via NMR and mass spectrometry is critical. For detailed protocols, adhere to guidelines on experimental reproducibility, such as providing step-by-step procedures in supplementary materials .

Q. How should researchers design initial in vitro bioactivity assays for this compound?

  • Methodological Answer : Prioritize dose-response experiments with negative (solvent-only) and positive controls (known bioactive compounds). Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity assays). Include triplicate measurements to assess variability. Follow preclinical reporting standards, such as NIH guidelines for experimental transparency, to ensure replicability . Statistical power analysis should inform sample sizes to avoid underpowered results .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • Methodological Answer : Combine HPLC for purity assessment, accelerated stability studies (e.g., thermal stress at 40°C/75% RH), and degradation product profiling via LC-MS. For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, HRMS) in the main manuscript, with raw datasets in supplementary files . Cross-reference known compounds with literature spectra to confirm identity .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be reconciled?

  • Methodological Answer : Conduct a systematic review following Cochrane guidelines to identify bias sources (e.g., variations in cell models or dosing regimens) . Use meta-analysis to quantify effect sizes and heterogeneity. Scoping studies can map gaps, such as understudied pathways, and propose standardized assays for future work . For conflicting in vivo data, consider species-specific metabolic differences and validate findings using orthogonal techniques (e.g., CRISPR knockouts) .

Q. What strategies optimize the synthesis of this compound derivatives while ensuring structural fidelity?

  • Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. Use computational tools (e.g., DFT calculations) to predict reactivity and stereochemical outcomes. For scalability, optimize reaction conditions (catalyst loading, solvent systems) via Design of Experiments (DoE) methodologies. Characterize derivatives using X-ray crystallography to resolve structural ambiguities . Frameworks like FINER (Feasible, Novel, Ethical) ensure synthetic goals align with broader research relevance .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. Perform tissue distribution studies to identify accumulation sites. Use pharmacodynamic biomarkers (e.g., protein expression via Western blot) to correlate dosing with effect. If in vivo activity is absent, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) . Transparently report negative results to avoid publication bias .

Q. What statistical approaches are suitable for analyzing high-throughput screening data on this compound analogs?

  • Methodological Answer : Apply false discovery rate (FDR) correction to mitigate Type I errors in large datasets. Use clustering algorithms (e.g., hierarchical clustering) to group analogs by activity profiles. Machine learning models (e.g., random forests) can predict structure-activity relationships. Ensure raw data and code are shared in repositories to facilitate replication .

Methodological Best Practices

  • Data Presentation : Include tables summarizing IC₅₀ values, spectroscopic data, and synthetic yields in the main text. Store raw chromatograms, NMR spectra, and computational datasets in supplementary materials .
  • Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for experimental design and reporting .
  • Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions and avoid redundancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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